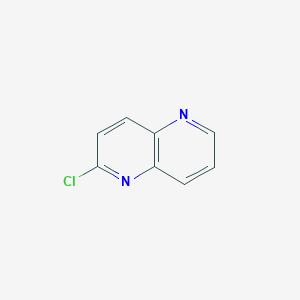
1,4-Dihydro-1,3,5-triazine
Vue d'ensemble
Description
1,4-Dihydro-1,3,5-triazine is a nitrogen-rich heterocyclic organic compound . It is also known as melamine and is widely used in the production of plastics, resins, and fertilizers.
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives has been achieved through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The reaction of starting 1,3,5-oxadiazines in a methanol-alkaline solution by refluxing has also been reported .Molecular Structure Analysis
1,3,5-Triazine derivatives are significant moieties having three nitrogen atoms in biologically important molecules . They are building blocks that have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The derivatives of 6-aryl-2,4-diamino-1,3,5-triazine are very convenient precursors in modern chemical research due to their high thermal stability .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dihydro-1,3,5-triazine include a molecular formula of C3H5N3 and a molecular weight of 83.09 . It has a predicted boiling point of 134.1±23.0 °C and a predicted density of 1.26±0.1 g/cm3 .Applications De Recherche Scientifique
Polymer Synthesis and Characterization
1,4-Dihydro-1,3,5-triazine derivatives are utilized in the synthesis of s-triazine-based polymers . These polymers are created through nucleophilic reactions and can be characterized using various techniques such as Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). The incorporation of aromatic rings in the triazine core enhances the thermal stability of these polymers, making them suitable for high-temperature applications .
Silver Nanoparticle Immobilization
The triazine-based polymers have applications in the immobilization of silver nanoparticles (AgNPs). These nanoparticles are characterized by their size, zeta potential, and morphology using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). AgNPs immobilized on triazine-based polymers have potential uses in antimicrobial coatings and medical devices .
Medical Applications
1,4-Dihydro-1,3,5-triazine derivatives show promise in medical applications. They have been used to develop new flame retardants, reactive dyes, and metal adsorption materials. Additionally, they exhibit potential in optics and as p-conjugated polymers for organic light-emitting diode (OLED) and light-guide materials .
Biological Activity
The s-triazine core is significant in biological research due to its potential as an inhibitor for enzymes like DHFR and TrxR (thioredoxin reductase). These inhibitors are crucial in the study of diseases and the development of therapeutic agents .
Optoelectronic Properties
1,4-Dihydro-1,3,5-triazine derivatives are also important in the field of optoelectronics. They are used in the design of luminescent materials, optical switches, and tri-radical cation species. These materials have applications in displays and sensors .
Photoluminescent Materials
Triazine derivatives are key components in the synthesis of photoluminescent materials. These compounds, such as 1,3,5-triarylpyrazoline, exhibit excellent fluorescence and hole transport characteristics. They are used in photorefractive materials and have applications in the development of new types of displays and lighting technologies .
Mécanisme D'action
Target of Action
1,4-Dihydro-1,3,5-triazine, a derivative of the triazine class of compounds, has been found to exhibit a variety of biological applications . The primary targets of this compound are specific enzymes that are potential therapeutic targets . For instance, some 1,3,5-triazine derivatives have been found to inhibit enzymes involved in the process of tumorigenesis .
Mode of Action
The mode of action of 1,4-Dihydro-1,3,5-triazine involves its interaction with these target enzymes. The compound binds to these enzymes, inhibiting their activity and resulting in changes in cellular processes . For example, some s-triazine derivatives have been found to inhibit the activity of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), enzymes that play crucial roles in cell growth and proliferation .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For instance, inhibiting DHFR leads to a reduction in the amount of tetrahydrofolate (THF), consequently decreasing the synthesis of purines, amino acids, and thymidylate, which are crucial in cell growth and proliferation . This can lead to the inhibition of processes such as cell proliferation, and in some cases, induce cell apoptosis .
Result of Action
The result of the action of 1,4-Dihydro-1,3,5-triazine is the inhibition of cell growth and proliferation due to its interaction with target enzymes and the subsequent effects on biochemical pathways . In some cases, s-triazine derivatives have been found to induce cell apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-dihydro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQOXNXLVICLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CNC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569775 | |
| Record name | 1,4-Dihydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45427-50-7 | |
| Record name | 1,4-Dihydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for 1,4-dihydro-1,3,5-triazines?
A: One common approach involves the reaction of hexafluoroacetone azine with N,N-dialkyl-cyanamides. This reaction can yield both 3,4,6-triazaocta-2,4,6-trienes and 4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazines depending on the reaction conditions and stoichiometry. [] Another method utilizes the reaction of 2,5-dihydro-1,2,4-triazine as a precursor for the synthesis of 1,4-dihydro-1,3,5-triazine. [] Additionally, 1-aryl-4-(arylimino)-2,6-bis(trichloromethyl)-1,4-dihydro-1,3,5-triazines can be synthesized from specific starting materials. [, ]
Q2: What spectroscopic techniques are useful for characterizing 1,4-dihydro-1,3,5-triazines?
A: Researchers often utilize a combination of Infrared (IR), proton nuclear magnetic resonance (1H NMR), fluorine-19 nuclear magnetic resonance (19F NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structure and analyze the properties of newly synthesized 1,4-dihydro-1,3,5-triazine derivatives. These techniques provide valuable information about the functional groups present and the overall structure of the molecule. []
Q3: Has computational chemistry been applied to study 1,4-dihydro-1,3,5-triazines?
A: Yes, computational studies have investigated the electronic structure and conformational flexibility of 1,4-dihydroazines, including their 4-ylide derivatives. [] Additionally, research has focused on understanding the conformational flexibility of 1,4-dihydroazine carbonyl derivatives. [] These studies provide insights into the three-dimensional structure and potential reactivity of these compounds.
Q4: Are there any studies exploring the structure-activity relationship (SAR) of 1,4-dihydro-1,3,5-triazines?
A: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with different substituents, such as aryl groups and trichloromethyl groups, suggests an interest in understanding how structural modifications impact the properties and potential applications of 1,4-dihydro-1,3,5-triazines. [, ] Future research focusing on systematically modifying the structure and evaluating the subsequent changes in activity, potency, and selectivity would be valuable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



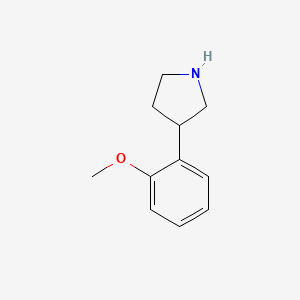
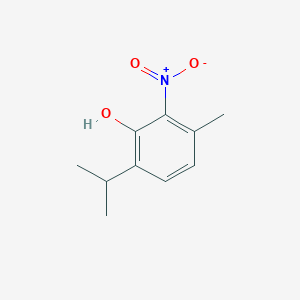
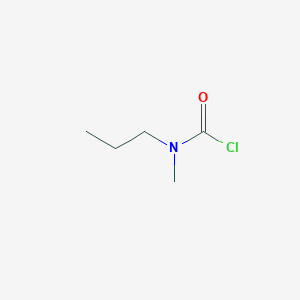
![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)

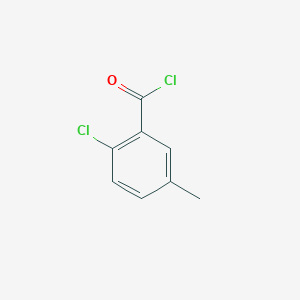
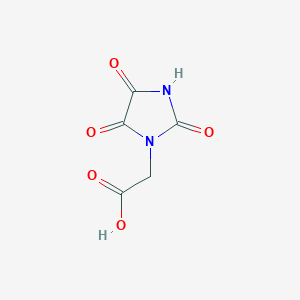
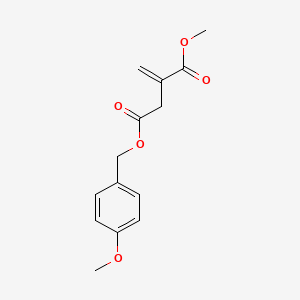
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
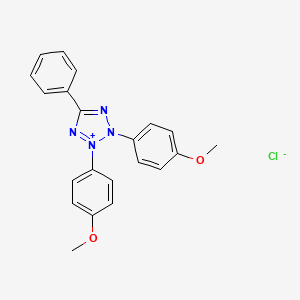
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)
